molecular formula C23H21FN4O2S B2702791 (4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1040656-77-6

(4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Cat. No.: B2702791
CAS No.: 1040656-77-6
M. Wt: 436.51
InChI Key: MRXGUMKPDZWLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a novel chemical entity designed for pharmaceutical and biochemical research. This hybrid compound features a piperazine linker connected to a methoxyphenyl-imidazothiazole core, a structural motif recognized for its broad pharmacological potential. Its primary research value lies in the investigation of anticancer, antimicrobial, and enzyme inhibition activities, building upon established structure-activity relationships of its constituent heterocycles. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent antitumor activities against various human cancer cell lines . Some closely related analogs have shown promising activity against breast adenocarcinoma cells (MDA-MB-231) and have been investigated as potential inhibitors of vascular endothelial growth factor receptor (VEGFR) kinases, a key target in anti-angiogenesis therapy . Furthermore, the piperazine moiety is a well-known pharmacophore that contributes to significant antiviral, antibacterial, and other therapeutic activities, enhancing the drug-like properties of the molecules it constitutes . The specific substitution pattern on the compound—a 4-fluorophenyl on the piperazine and a 3-methoxyphenyl on the imidazothiazole—is strategically chosen based on structure-activity relationship (SAR) studies. Research on analogous structures indicates that such substituents, particularly electron-withdrawing groups like fluorine and electron-donating groups like methoxy, can critically influence potency and selectivity . The compound is intended for use in non-human research applications only, strictly within laboratory settings. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to conduct all necessary safety assessments and handle the product in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2S/c1-30-19-4-2-3-16(13-19)20-14-28-21(15-31-23(28)25-20)22(29)27-11-9-26(10-12-27)18-7-5-17(24)6-8-18/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXGUMKPDZWLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, which is known for its diverse pharmacological properties, and an imidazo-thiazole structure that may enhance its therapeutic efficacy.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C23H24FN7O\text{C}_{23}\text{H}_{24}\text{F}\text{N}_7\text{O}

This indicates the presence of fluorine, nitrogen, and oxygen atoms, which contribute to its biological activity. The molecular framework allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in cellular pathways. The piperazine ring enhances binding affinity to target sites, while the imidazo-thiazole component may modulate enzyme activity or receptor signaling.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of imidazo-thiazole can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

CompoundCell LineIC50 (µM)Reference
IT10Mtb H37Ra2.32
IT06Mtb H37Ra2.03

These findings suggest that the compound may exert cytotoxic effects on cancer cells while maintaining low toxicity towards normal cells.

Antimycobacterial Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis (Mtb). Recent studies have reported promising results for derivatives containing similar structural motifs, with IC50 values indicating effective inhibition of Mtb growth without significant toxicity to mammalian cells.

Case Studies

In a recent study focused on the antitubercular activity of imidazo-thiazole derivatives, compounds were synthesized and tested for their ability to inhibit Mtb. The most active derivatives showed selective inhibition without affecting non-tuberculous mycobacteria (NTM), highlighting their potential as targeted therapies against tuberculosis.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and its biological targets. These studies reveal favorable interactions with key enzymes involved in metabolic pathways relevant to cancer and bacterial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural relatives can be categorized based on variations in the piperazine, heterocyclic core, or aryl substituents. Key examples include:

Compound Name Core Structure Substituents Pharmacological Activity Reference ID
(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone Imidazo[2,1-b]thiazole 4-Fluorophenyl (imidazo), 4-phenylpiperazine Undisclosed; likely kinase or cytotoxic activity
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide Imidazo[2,1-b]thiazole 4-Chlorophenyl (imidazo), 4-methoxybenzylpiperazine Cytotoxic (MDA-MB-231 IC50 = 1.4 µM)
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Thiophene 4-(Trifluoromethyl)phenylpiperazine Undisclosed; evaluated for receptor affinity
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives Piperazine Varied benzoyl chloride substituents (e.g., nitro, methoxy) Tyrosine kinase inhibition
  • The 4-phenylpiperazine in lacks fluorine, which may diminish selectivity for fluorophenyl-associated targets.
  • Heterocyclic Core : Substituting imidazo[2,1-b]thiazole with thiophene () or pyrazole () alters electronic properties and steric bulk, shifting activity from cytotoxicity (imidazo-thiazole) to kinase modulation (thiophene/pyrazole hybrids).
  • Aryl Substituents : The 3-methoxyphenyl group in the target compound offers moderate electron-donating effects compared to 4-chlorophenyl in , which may reduce cytotoxicity but improve solubility.

Pharmacological Activity Trends

  • Anticancer Potential: Imidazo[2,1-b]thiazoles with 4-chlorophenyl substituents () exhibit nanomolar cytotoxicity, while methoxy groups (as in the target compound) may prioritize metabolic stability over potency.
  • Kinase Inhibition : Fluorophenylpiperazine derivatives () are frequently linked to tyrosine kinase inhibition, suggesting the target compound could share this mechanism. However, the imidazo-thiazole core might redirect activity toward tubulin or DNA targets.
  • Antimycobacterial Activity : Benzo-imidazo-thiazole-triazole hybrids () show antimycobacterial effects, but the target compound’s lack of triazole moieties likely limits this activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.